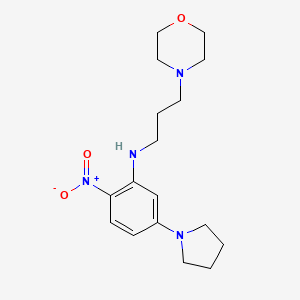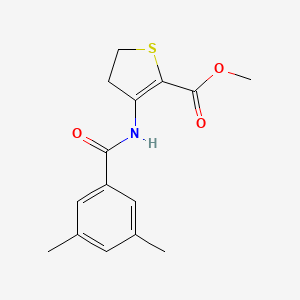
2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-(4-Nitrofenil)-3-fenil-1,3-tiazolidin-4-ona es un compuesto heterocíclico que presenta un anillo de tiazolidinona sustituido con un grupo nitrofenil y un grupo fenil. Este compuesto es de interés debido a sus potenciales actividades biológicas y aplicaciones en diversos campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-Nitrofenil)-3-fenil-1,3-tiazolidin-4-ona generalmente implica la reacción de 4-nitrobenzaldehído, tiourea y acetofenona en condiciones ácidas. La reacción procede a través de la formación de una base de Schiff intermedia, que luego se cicla para formar el anillo de tiazolidinona .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 4-(4-Nitrofenil)-3-fenil-1,3-tiazolidin-4-ona no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el catalizador, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-(4-Nitrofenil)-3-fenil-1,3-tiazolidin-4-ona puede someterse a diversas reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: Los grupos fenil y nitrofenil pueden participar en reacciones de sustitución aromática electrofílica.
Oxidación: El anillo de tiazolidinona se puede oxidar en condiciones específicas para formar sulfoxidos o sulfonas.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Agentes halogenantes como bromo o cloro.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Productos Principales
Reducción: 4-(4-Aminofenil)-3-fenil-1,3-tiazolidin-4-ona.
Sustitución: Diversos derivados halogenados.
Oxidación: Sulfoxidos o sulfonas del anillo de tiazolidinona.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigada por sus propiedades antimicrobianas y antifúngicas.
Industria: Podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
Se cree que la actividad biológica de la 4-(4-Nitrofenil)-3-fenil-1,3-tiazolidin-4-ona se debe a su capacidad para interactuar con dianas moleculares específicas. El grupo nitrofenil puede participar en reacciones de transferencia de electrones, mientras que el anillo de tiazolidinona puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad .
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-Nitrofenil)-1,3-tiazolidin-4-ona: Carece del grupo fenil, lo que puede afectar su actividad biológica.
3-Fenil-1,3-tiazolidin-4-ona: Carece del grupo nitrofenil, lo que puede reducir sus capacidades de transferencia de electrones.
2-Fenil-1,3-tiazolidin-4-ona: Carece tanto del grupo nitrofenil como del grupo fenil, lo que la hace menos compleja.
Unicidad
La 4-(4-Nitrofenil)-3-fenil-1,3-tiazolidin-4-ona es única debido a la presencia tanto del grupo nitrofenil como del grupo fenil, que contribuyen a su diversa reactividad química y potenciales actividades biológicas. La combinación de estos grupos en la estructura del anillo de tiazolidinona mejora su capacidad para interactuar con diversas dianas moleculares, lo que la convierte en un compuesto valioso para la investigación científica .
Propiedades
Fórmula molecular |
C15H12N2O3S |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-9,15H,10H2 |
Clave InChI |
UPPJKWRNZWHTLR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Solubilidad |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)

![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
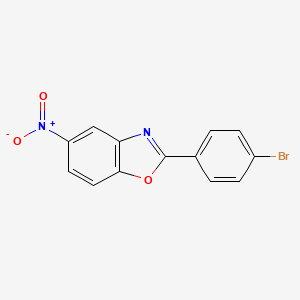
![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)
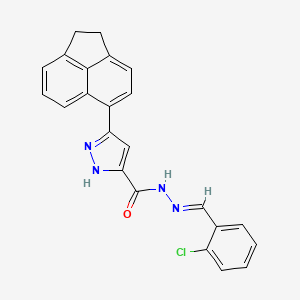
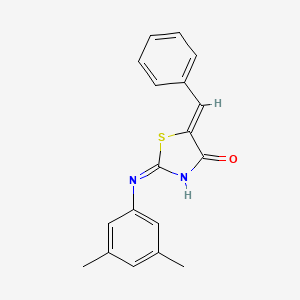
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
